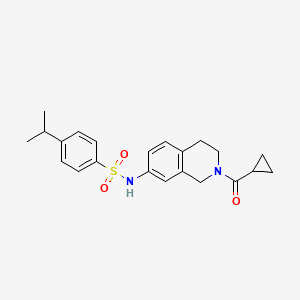

![molecular formula C13H14N4O B2610694 N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)烟酰胺 CAS No. 2034404-72-1](/img/structure/B2610694.png)

N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class . Compounds in this class are nitrogen-containing heterocycles and are structural elements of natural products and pharmaceutically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are synthesized through 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide .科学研究应用

酶催化和抑制

研究表明烟酰胺衍生物参与酶促过程,如烟酰胺N-甲基转移酶(NNMT)对烟酰胺和相关化合物的N-甲基化。该酶在烟酰胺的代谢中起着至关重要的作用,有助于调节生理过程,并可能对包括癌症在内的多种疾病产生影响。研究重点是识别能选择性靶向 NNMT 的抑制剂,突出了其作为治疗靶点的潜力。双底物抑制剂的发现,该抑制剂占据了 NNMT 的底物和辅因子结合位点,为开发更有效和更具选择性的抑制剂提供了见解 (Babault 等人,2018)。

代谢途径

烟酰胺及其衍生物是几个代谢途径的核心,包括那些与 NAD+ 生物合成和补救途径相关的途径。已经探索了烟酰胺转化为各种代谢物以及烟酰胺衍生物在预防糙皮病中的作用,表明它们在营养和代谢健康中具有重要意义。这些研究提供了对这些化合物如何通过其代谢功能影响人类健康和疾病的见解 (Ellinger 等人,1947)。

结构和分子研究

对烟酰胺衍生物的结构和性质的研究,包括它们的结合相互作用和抑制机制,有助于我们了解它们的生化作用。酶-抑制剂复合物的结构分析阐明了底物识别和催化的分子基础,为针对 NNMT 等酶设计靶向抑制剂提供了基础。这项研究强调了结构研究在开发治疗剂中的重要性 (Peng 等人,2011)。

治疗潜力

探索烟酰胺衍生物作为各种疾病(包括癌症)的潜在治疗剂一直是一个重要的研究领域。关于 NNMT 在实体癌中过表达及其在皮肤黑色素瘤中的潜在作用的研究表明,靶向 NNMT 可以为癌症治疗提供新的途径。这项研究突出了烟酰胺衍生物在癌症诊断和治疗中的潜力 (Ganzetti 等人,2018)。

作用机制

Target of Action

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide, also known as N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}pyridine-3-carboxamide, primarily targets the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}pyridine-3-carboxamide acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .

Biochemical Pathways

The compound N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide affects the biochemical pathway of the HBV life cycle. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, leading to a decrease in the viral load .

Pharmacokinetics

In an hbv aav mouse model, the compound was shown to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide’s action result in the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to a decrease in the viral load .

生化分析

Biochemical Properties

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide plays a crucial role in biochemical reactions, particularly in the modulation of enzymatic activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of various cell types, including cancer cells, by altering the expression of key regulatory genes and proteins . Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its catalytic activity . These interactions often lead to changes in gene expression, further influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

The stability and degradation of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Prolonged exposure can lead to gradual changes in its efficacy, potentially due to metabolic adaptation or the development of resistance mechanisms in cells . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .

Metabolic Pathways

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . This compound can affect pathways related to energy production, lipid metabolism, and amino acid synthesis, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . Accumulation in certain tissues may enhance its therapeutic efficacy but also pose risks of localized toxicity .

Subcellular Localization

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .

属性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-3,5-6,9,11H,4,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFIUEFUDMCXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2610617.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2610621.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)

![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)